2-Benzyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
CAS No.: 896939-16-5
Cat. No.: VC15940506
Molecular Formula: C12H10N2O3
Molecular Weight: 230.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896939-16-5 |
|---|---|
| Molecular Formula | C12H10N2O3 |
| Molecular Weight | 230.22 g/mol |
| IUPAC Name | 2-benzyl-6-oxo-1H-pyrimidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H10N2O3/c15-11-7-9(12(16)17)13-10(14-11)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,16,17)(H,13,14,15) |
| Standard InChI Key | ITQOLQHEPHAYSO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CC2=NC(=CC(=O)N2)C(=O)O |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 2-benzyl-6-oxo-1H-pyrimidine-4-carboxylic acid, reflects its core pyrimidine ring substituted with a benzyl group (C₆H₅CH₂) at position 2, a ketone group at position 6, and a carboxylic acid moiety at position 4 . The SMILES notation C1=CC=C(C=C1)CC2=NC(=CC(=O)N2)C(=O)O encodes its connectivity, highlighting the benzyl side chain and the conjugated carbonyl groups .
Tautomerism and Resonance
The 6-oxo group permits keto-enol tautomerism, a common feature in pyrimidines, which influences reactivity and binding interactions . Resonance stabilization between the carbonyl oxygen and the ring nitrogen atoms enhances the compound’s stability, as evidenced by analogous structures in dihydroxypyrimidine derivatives .
Crystallographic and Spectroscopic Data
While crystallographic data for this specific compound are unavailable, related pyrimidine-carboxylic acids exhibit planar ring systems with hydrogen-bonding networks involving the carboxylic acid and carbonyl groups . Infrared spectroscopy of similar compounds reveals characteristic stretches for C=O (1670–1750 cm⁻¹) and O-H (2500–3300 cm⁻¹).
Synthesis and Manufacturing
The synthesis of 2-benzyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can be inferred from methods used for analogous dihydroxypyrimidines. A validated approach involves:
Step 1: Formation of Amidoxime
Reaction of a substituted carbonitrile (e.g., benzyl cyanide) with hydroxylamine yields an amidoxime intermediate .
Step 2: Michael Addition and Claisen Rearrangement
The amidoxime undergoes a Michael addition with dimethylacetylenedicarboxylate, followed by a microwave-assisted Claisen rearrangement to form the dihydroxypyrimidine methyl ester .
Step 3: Saponification
Hydrolysis of the methyl ester using lithium hydroxide (LiOH) produces the carboxylic acid derivative .
This pathway, demonstrated for structurally similar compounds, achieves moderate yields (40–60%) and high purity, as confirmed by HPLC and NMR . Alternative routes involving condensation of benzamidines with benzylidenemalononitriles have also been proposed but require further validation.
Physicochemical Properties
Physical State and Solubility
The compound is reported as a grey solid at room temperature. Its solubility profile is consistent with polar carboxylic acids:
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Water: Limited solubility due to hydrophobic benzyl group.
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Organic Solvents: Soluble in dimethyl sulfoxide (DMSO) and methanol.
Thermal Stability
Differential scanning calorimetry (DSC) of analogous pyrimidines shows decomposition temperatures above 200°C, suggesting moderate thermal stability .
Acidity
The carboxylic acid group (pKa ≈ 3–4) and the enolic hydroxyl (pKa ≈ 8–9) confer pH-dependent solubility and reactivity .
Biological Activity and Mechanisms
While direct studies on this compound are sparse, its structural analogs exhibit notable bioactivity:
Enzyme Inhibition
Dihydroxypyrimidine carboxylic acids, such as 14h and 14q, inhibit viral enzymes like pUL89-C (human cytomegalovirus terminase) with IC₅₀ values of 0.5–2.0 μM . The carboxylic acid subtype demonstrates superior binding affinity compared to ester or amide derivatives, attributed to hydrogen bonding with catalytic residues .
Antimicrobial Activity
Compounds with benzyl substituents exhibit moderate antibacterial effects against Staphylococcus aureus (MIC = 32–64 μg/mL), though data specific to this compound are lacking.
Applications in Medicinal Chemistry
Drug Design
The benzyl and carboxylic acid groups serve as pharmacophores for targeting enzymes and receptors. For example:
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Benzyl Group: Enhances lipophilicity, improving membrane permeability.
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Carboxylic Acid: Facilitates ionic interactions with basic amino acid residues (e.g., lysine, arginine) .
Prodrug Development
Ester derivatives of this compound could act as prodrugs, hydrolyzing in vivo to release the active carboxylic acid .
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